N-(2-methyl-5-sulfamoylphenyl)naphthalene-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methyl-5-sulfamoylphenyl)naphthalene-1-carboxamide is a chemical compound with a complex structure that includes a naphthalene ring and a sulfamoylphenyl group
Preparation Methods
The synthesis of N-(2-methyl-5-sulfamoylphenyl)naphthalene-1-carboxamide typically involves multiple steps. One common method includes the reaction of 2-methyl-5-sulfamoylaniline with naphthalene-1-carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Chemical Reactions Analysis
N-(2-methyl-5-sulfamoylphenyl)naphthalene-1-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The naphthalene ring can undergo electrophilic aromatic substitution reactions, where the most reactive position is typically the 1-position.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Scientific Research Applications
N-(2-methyl-5-sulfamoylphenyl)naphthalene-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an inhibitor of protein kinases and histone deacetylases, which are targets for cancer therapy.
Biological Studies: The compound has shown activity against certain bacterial strains, making it a candidate for antibacterial research.
Material Science: Due to its structural properties, it can be used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-(2-methyl-5-sulfamoylphenyl)naphthalene-1-carboxamide involves its interaction with specific molecular targets. For instance, as a protein kinase inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby inhibiting cell proliferation. Similarly, as a histone deacetylase inhibitor, it prevents the removal of acetyl groups from histone proteins, leading to changes in gene expression .
Comparison with Similar Compounds
N-(2-methyl-5-sulfamoylphenyl)naphthalene-1-carboxamide can be compared with other naphthalene derivatives such as:
N-(2-methylphenyl)naphthalene-1-carboxamide: Similar structure but lacks the sulfamoyl group, which may affect its biological activity.
N-(3-methylphenyl)naphthalene-1-carboxamide:
These comparisons highlight the unique features of this compound, particularly its sulfamoyl group, which contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C18H16N2O3S |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
N-(2-methyl-5-sulfamoylphenyl)naphthalene-1-carboxamide |
InChI |
InChI=1S/C18H16N2O3S/c1-12-9-10-14(24(19,22)23)11-17(12)20-18(21)16-8-4-6-13-5-2-3-7-15(13)16/h2-11H,1H3,(H,20,21)(H2,19,22,23) |
InChI Key |
HBGSONYYSQDZKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N)NC(=O)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.